molecular formula C18H12ClFN4S B2526380 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 955965-55-6

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B2526380
CAS RN: 955965-55-6
M. Wt: 370.83
InChI Key: XDHRVGCUZMDOBO-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine” is a heterocyclic organic compound. It has a molecular formula of C18H12ClFN4S and a molecular weight of 370.83 . The compound contains a thiazole nucleus, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been studied in the context of developing new antimicrobial and anticancer agents . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of azole heterocycle . The thiazole ring is attached to a pyrazole ring, which is further substituted with chlorophenyl and fluorophenyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available literature, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 588.3±60.0 °C and a predicted density of 1.47±0.1 g/cm3 . Its pKa is predicted to be -0.99±0.17 .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its promise in breast cancer therapy .

Antimicrobial Properties

Pyrazoles and their derivatives play a crucial role in medicine due to their antimicrobial activity. This compound could be explored further for its effectiveness against bacterial and fungal pathogens .

Anti-Inflammatory Potential

Inflammation is a key factor in various diseases. Pyrazoles have been investigated for their anti-inflammatory properties, and this compound might contribute to this field as well .

Antioxidant Effects

Oxidative stress is implicated in aging and various health conditions. The compound’s structure suggests potential antioxidant activity, which could be explored in depth .

Cytotoxicity and Anti-Tumor Activity

Pyrazoles have been studied for their cytotoxic effects on cancer cells. Investigating this compound’s impact on tumor cell lines could yield valuable insights .

Analgesic Function

Given the diverse biological activities of pyrazoles, it’s worth exploring whether this compound exhibits analgesic properties .

Future Directions

The compound and its derivatives have potential for further study in the development of new antimicrobial and anticancer agents . Molecular docking studies demonstrated that similar compounds have the potential to be used as lead compounds for rational drug designing .

Mechanism of Action

Thiazole Ring

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Indole Ring

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4S/c19-13-5-1-12(2-6-13)16-10-25-18(23-16)24-17(21)15(9-22-24)11-3-7-14(20)8-4-11/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRVGCUZMDOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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